1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one
Description
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an aminomethyl group attached to the piperazine ring, which is further connected to a propanone moiety
Properties
CAS No. |
229499-89-2 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H17N3O/c1-2-8(12)11-5-3-10(7-9)4-6-11/h2-7,9H2,1H3 |
InChI Key |
ZEJQTWUUNNCDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one typically involves the reaction of piperazine with formaldehyde and a suitable ketone. One common method includes the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization process . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one has been identified as a lead compound in the development of new antidepressants and antipsychotics. Its ability to interact with various biological targets allows it to modulate receptor activities and enzyme functions, making it a candidate for further exploration in mental health treatments.
Research indicates that compounds with similar piperazine structures often exhibit significant biological properties. The unique functional groups present in 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one enhance its pharmacological profile, leading to potential applications in:
- Antidepressant Activity : Studies have shown that this compound can influence neurotransmitter systems involved in mood regulation.
- Antimicrobial Properties : Preliminary investigations suggest efficacy against various pathogens, indicating potential as an antimicrobial agent .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one against Gram-positive and Gram-negative bacteria. Results indicated selective activity against certain strains, suggesting its potential as an antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action and effectiveness across different bacterial species.
Case Study 2: Mechanistic Insights
Research focused on the mechanisms by which this compound exerts its biological effects showed that it could alter cellular signaling pathways. In cancer cell lines, it was noted to induce apoptosis through receptor-mediated pathways. This finding underscores its potential as an anticancer agent .
Case Study 3: Toxicity Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies revealed low cytotoxicity towards human cell lines, indicating a favorable safety margin for potential therapeutic use. These assessments are crucial for advancing this compound towards clinical applications.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, such as the aminomethyl group attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from similar compounds.
Biological Activity
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and possible mechanisms of action of this compound, with a focus on its pharmacological properties.
Synthesis
The synthesis of 1-[4-(aminomethyl)piperazin-1-yl]propan-1-one typically involves the Mannich reaction, where piperazine derivatives are reacted with carbonyl compounds. The general synthetic route involves the following steps:
- Formation of Mannich Base : The reaction between an amine (piperazine derivative), formaldehyde, and a ketone or aldehyde.
- Purification : The product is purified through recrystallization or chromatography.
Antidepressant Activity
Recent studies have highlighted the potential antidepressant effects of compounds related to piperazine derivatives. For instance, a compound structurally similar to 1-[4-(aminomethyl)piperazin-1-yl]propan-1-one exhibited significant serotonin (5-HT) reuptake inhibition in vitro. This suggests that such compounds could be promising candidates for treating depression by enhancing serotonergic neurotransmission .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that Mannich bases, including those derived from piperazine, possess antibacterial and antifungal properties. Specifically, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Studies have reported that certain Mannich bases exhibit cytotoxic effects against cancer cell lines. The anticancer activity may be attributed to the ability of these compounds to inhibit DNA topoisomerase I, thereby preventing cancer cell proliferation. In vitro assays demonstrated that some derivatives displayed IC50 values in the micromolar range against prostate cancer cells .
The biological activities of 1-[4-(aminomethyl)piperazin-1-yl]propan-1-one can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition : Enhancing serotonin levels in synaptic clefts contributes to its antidepressant effects.
- Cytotoxicity : Inhibition of DNA topoisomerase I leads to apoptosis in cancer cells.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.
Case Studies
A notable study involving 4-(piperazin-1-yl)phenyl derivatives demonstrated significant antidepressant activity in animal models. These compounds were shown to reduce immobility times in the forced swimming test (FST), indicating potential efficacy as antidepressants .
Another study explored the antibacterial properties of various Mannich bases derived from piperazine. The results revealed that these compounds exhibited MIC values comparable to established antibiotics, highlighting their potential as new antibacterial agents .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
